molecular formula C8H11NO B13051481 1-(5-Methyl-2-furyl)prop-2-enylamine

1-(5-Methyl-2-furyl)prop-2-enylamine

Katalognummer: B13051481
Molekulargewicht: 137.18 g/mol
InChI-Schlüssel: FDIUPLOCSCZDOU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(5-Methyl-2-furyl)prop-2-enylamine is an organic compound with the molecular formula C₈H₁₁NO It is characterized by the presence of a furan ring substituted with a methyl group and an allylamine side chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(5-Methyl-2-furyl)prop-2-enylamine can be synthesized through several methods. One common approach involves the reaction of 5-methyl-2-furaldehyde with allylamine under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained with high yield.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in the presence of a suitable catalyst. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity. Post-reaction, the product is purified using techniques like distillation or crystallization.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(5-Methyl-2-furyl)prop-2-enylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert it into more saturated amine derivatives.

    Substitution: The allylamine side chain allows for substitution reactions, where different functional groups can be introduced.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Halogenating agents or other electrophiles can be used to introduce new groups.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan derivatives, while reduction can produce more saturated amines.

Wissenschaftliche Forschungsanwendungen

1-(5-Methyl-2-furyl)prop-2-enylamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which 1-(5-Methyl-2-furyl)prop-2-enylamine exerts its effects involves interaction with specific molecular targets. The furan ring and allylamine side chain allow it to bind to enzymes or receptors, influencing biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Vergleich Mit ähnlichen Verbindungen

    2-Furylmethylamine: Similar structure but lacks the methyl group on the furan ring.

    3-(2-Furyl)prop-2-enylamine: Similar structure but with different substitution patterns.

Uniqueness: 1-(5-Methyl-2-furyl)prop-2-enylamine is unique due to the presence of both the furan ring and the allylamine side chain, which confer distinct chemical reactivity and potential biological activity.

Eigenschaften

Molekularformel

C8H11NO

Molekulargewicht

137.18 g/mol

IUPAC-Name

1-(5-methylfuran-2-yl)prop-2-en-1-amine

InChI

InChI=1S/C8H11NO/c1-3-7(9)8-5-4-6(2)10-8/h3-5,7H,1,9H2,2H3

InChI-Schlüssel

FDIUPLOCSCZDOU-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(O1)C(C=C)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.